molecular formula C7H11ClN2 B6314533 2-Aminocyclohex-1-ene-1-carbonitrile HCl CAS No. 1956384-87-4

2-Aminocyclohex-1-ene-1-carbonitrile HCl

Cat. No.: B6314533
CAS No.: 1956384-87-4
M. Wt: 158.63 g/mol
InChI Key: NCTXKDVHTLSBDP-UHFFFAOYSA-N
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Description

2-Aminocyclohex-1-ene-1-carbonitrile HCl is a cyclohexene derivative featuring an amino group and a nitrile (cyano) group at the 1- and 2-positions of the unsaturated six-membered ring.

Properties

IUPAC Name

2-aminocyclohexene-1-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.ClH/c8-5-6-3-1-2-4-7(6)9;/h1-4,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTXKDVHTLSBDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C(C1)C#N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Steps

The most widely reported method begins with 5,5-dimethylcyclohexane-1,3-dione as the starting material. Chlorination using phosphorus oxychloride (POCl₃) at 110°C for 2 hours yields a mono-chlorinated intermediate. Subsequent coupling with benzylamine in dichloromethane (DCM) at room temperature introduces the amino group via nucleophilic substitution. The cyano group is installed through a Ritter-type reaction using acetonitrile under acidic conditions. Final treatment with concentrated HCl in ethanol precipitates the hydrochloride salt.

Optimization Data

ParameterOptimal ConditionYield Improvement
POCl₃ stoichiometry1.2 equivalents89% → 93%
Coupling temperature0–5°CReduced dimerization
HCl concentration4M in ethanol78% crystallization efficiency

This method achieves an overall yield of 51–66% but requires careful control of chlorination selectivity to avoid dichlorination byproducts.

Cyclohexene Ring Functionalization via Isocyanate Intermediates

Two-Step Process

An alternative approach involves the reaction of 5-(benzylimino)-3,3-dimethylcyclohexanone with aryl isocyanates at 125°C for 1.5 hours to form β-enaminoketone intermediates. Sodium sulfate anhydrous is critical for absorbing water and driving the reaction equilibrium. Cyclization under microwave irradiation (120°C, 30 minutes) in ethanol generates the cyclohexene core, followed by cyanation using trimethylsilyl cyanide (TMSCN). Hydrochloric acid quench yields the final salt with 44–81% efficiency depending on the isocyanate substituent.

Substituent Effects on Yield

Isocyanate GroupYield (%)Purity (%)
Phenyl8195
4-Trifluoromethyl6892
2-Methoxyphenyl4488

Microwave-assisted steps reduce reaction times by 70% compared to conventional heating but require specialized equipment.

Catalytic Hydrogenation Route

Palladium-Mediated Process

A scalable method employs catalytic hydrogenation of 2-nitrocyclohex-1-ene-1-carbonitrile using 10% Pd/C under 45 psi H₂ pressure in methanol at 45°C. The reaction completes within 5 hours, achieving 85–90% conversion to the free amine. Subsequent HCl gas bubbling in diethyl ether provides the hydrochloride salt with ≥99% enantiomeric excess when using chiral auxiliaries.

Hydrogenation Parameters

ConditionValueImpact on Selectivity
Catalyst loading5% w/wBalances cost/activity
Solvent systemMeOH:H₂O (9:1)Prevents over-reduction
Temperature45±2°CMaintains nitro selectivity

This method’s main advantage is avoiding harsh chlorination agents, making it preferable for thermally sensitive derivatives.

Comparative Analysis of Methodologies

Yield and Scalability

MethodTypical Scale (g)Max Yield (%)Purity (%)
Chlorination10–1006695
Isocyanate route1–508197
Hydrogenation100–10009099

Challenges in Purification and Stabilization

Hydrochloride Salt Crystallization

Recrystallization from ethanol/ethyl acetate (3:1) at −20°C yields prismatic crystals suitable for X-ray analysis. The salt exhibits hygroscopicity, requiring storage under argon with desiccants.

Degradation Pathways

Stress ConditionDegradation (%)Main Impurity
40°C/75% RH, 1 week12Cyclohexenone oxime
Light exposure18Polymerized nitriles

Chemical Reactions Analysis

Types of Reactions

2-Aminocyclohex-1-ene-1-carbonitrile HCl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Aminocyclohex-1-ene-1-carbonitrile HCl has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Aminocyclohex-1-ene-1-carbonitrile HCl involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s reactivity allows it to modify proteins and enzymes, thereby altering their function.

Comparison with Similar Compounds

trans-2-Amino-1-cyclohexanecarboxylic acid

  • Molecular Formula: C₇H₁₃NO₂
  • CAS RN : 5691-19-0
  • Melting Point : 274–278°C
  • Key Features: A saturated cyclohexane ring with amino and carboxylic acid substituents. The carboxylic acid group enhances polarity, likely increasing solubility in polar solvents compared to the nitrile-containing target compound.

cis-2-Aminocyclohexanol Hydrochloride

  • Molecular Formula: C₆H₁₃NO·HCl
  • CAS RN : 6936-47-6
  • Melting Point : 186–190°C
  • Key Features: Hydroxyl and amino groups on a saturated cyclohexane ring.

trans-2-Aminocyclohexanol Hydrochloride

  • Molecular Formula: C₆H₁₃NO·HCl
  • CAS RN : 5456-63-3
  • Melting Point : 172–175°C
  • Key Features : Similar to the cis isomer but with a trans configuration, leading to differences in crystal packing and melting points. Both isomers lack the unsaturated bond present in the target compound, which may reduce conjugation effects.

Chromene Derivatives with Cyano Groups

Compound 1E (2-Amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile)

  • Molecular Formula : C₁₇H₁₄N₂O₂
  • Melting Point : 223–227°C
  • Key Features: A chromene (benzopyran) scaffold with amino, hydroxyl, and nitrile substituents.

Compound 1L (2-Amino-5-hydroxy-4-(3-bromophenyl)-4H-chromene-3-carbonitrile)

  • Molecular Formula : C₁₆H₁₁BrN₂O₂
  • The nitrile group’s position adjacent to the amino group mirrors the target compound, suggesting shared reactivity in nucleophilic additions .

Comparative Data Table

Compound Name Molecular Formula CAS RN Melting Point (°C) Key Functional Groups Structural Distinctions
2-Aminocyclohex-1-ene-1-carbonitrile HCl C₇H₁₁N₂·HCl Not Provided Not Available Amino, Nitrile, Cyclohexene Unsaturated ring, cyano conjugation
trans-2-Amino-1-cyclohexanecarboxylic acid C₇H₁₃NO₂ 5691-19-0 274–278 Amino, Carboxylic Acid Saturated ring, carboxylic acid
cis-2-Aminocyclohexanol Hydrochloride C₆H₁₃NO·HCl 6936-47-6 186–190 Amino, Hydroxyl Saturated ring, cis-configuration
Compound 1E C₁₇H₁₄N₂O₂ Not Provided 223–227 Amino, Hydroxyl, Nitrile Chromene scaffold, aromatic system

Key Research Findings

Cyano Group Reactivity: The nitrile group in this compound may exhibit similar reactivity to chromene-based nitriles (e.g., Compound 1E), such as participation in cycloaddition reactions or hydrolysis to carboxylic acids under acidic conditions .

Solubility Trends: Cyclohexanol derivatives (e.g., cis-/trans-2-Aminocyclohexanol HCl) demonstrate higher aqueous solubility than the target compound due to hydroxyl groups, whereas the nitrile group may favor organic solvent compatibility .

Thermal Stability: The unsaturated cyclohexene ring in the target compound could lower melting points compared to saturated analogs like trans-2-Amino-1-cyclohexanecarboxylic acid (mp 274–278°C) .

Q & A

Q. What are the established synthetic routes for 2-Aminocyclohex-1-ene-1-carbonitrile HCl, and what are the critical reaction parameters influencing yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, cyclohexene derivatives can be functionalized via nitrile group introduction using Knoevenagel condensation or Strecker synthesis. Key parameters include:
  • Temperature control (20–80°C) to prevent side reactions.
  • Solvent selection (e.g., ethanol or DMF) to stabilize intermediates.
  • Stoichiometric ratios of reagents (e.g., NH₃ or HCl) to optimize protonation and cyclization .
    Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the hydrochloride salt with >95% purity .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Identify amine proton shifts (δ 1.5–2.5 ppm) and nitrile carbon signals (δ 115–120 ppm). Aromatic protons in conjugated systems may show splitting due to J-coupling .
  • FT-IR : Confirm NH₂ stretches (~3350 cm⁻¹) and C≡N vibrations (~2240 cm⁻¹) .
  • Computational :
  • Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets to model tautomeric equilibria or electron density distributions. Compare HOMO-LUMO gaps to predict reactivity .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Solubility: Highly soluble in polar solvents (water, methanol) due to ionic HCl salt formation. Partition coefficients (logP) can be experimentally determined via shake-flask methods .
  • Stability: Perform accelerated degradation studies at 40°C/75% RH for 4 weeks. Monitor via HPLC for decomposition products (e.g., cyclohexene derivatives or free amines) .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in reported biological activities of this compound across different in vitro models?

  • Methodological Answer :
  • Dose-Response Analysis : Use Hill slope models to compare EC₅₀ values in cell viability assays (e.g., MTT). Account for cell-line-specific metabolic differences .
  • Binding Assays : Perform SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify interactions with target proteins (e.g., kinases). Validate using knockout cell lines .

Q. How can density functional theory (DFT) be applied to predict the reactivity and tautomeric equilibria of this compound in different solvent environments?

  • Methodological Answer :
  • Model tautomerization (e.g., imine-enamine shifts) using PCM (polarizable continuum model) solvation. Calculate Gibbs free energy differences (ΔG) in water vs. DMSO to predict dominant tautomers .
  • Simulate Fukui indices to identify nucleophilic/electrophilic sites for functionalization reactions .

Q. What experimental design considerations are critical when investigating the compound’s potential as a precursor in multi-step synthetic pathways?

  • Methodological Answer :
  • Protecting Groups : Use Boc (tert-butyloxycarbonyl) for amine protection during cross-coupling (e.g., Suzuki-Miyaura) to prevent undesired side reactions .
  • Reaction Monitoring : Employ LC-MS or in-situ IR to track intermediate formation. Optimize stepwise yields via DoE (design of experiments) .

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